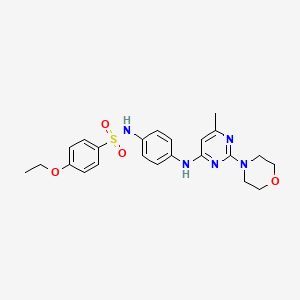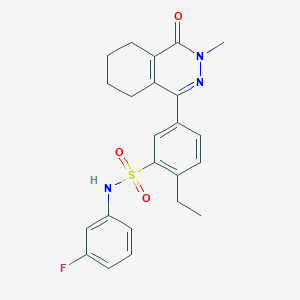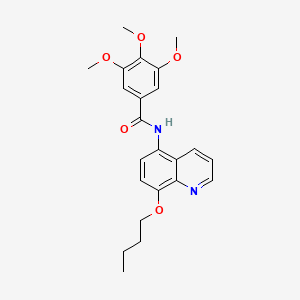![molecular formula C25H24N2O4 B11315268 4-(2,5-Dimethoxyphenyl)-3-methyl-7-phenyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11315268.png)
4-(2,5-Dimethoxyphenyl)-3-methyl-7-phenyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-DIMETHOXYPHENYL)-3-METHYL-7-PHENYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound that belongs to the class of quinoline derivatives.
Métodos De Preparación
The synthesis of 4-(2,5-DIMETHOXYPHENYL)-3-METHYL-7-PHENYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under reflux conditions . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions: Typical reagents include hydroxylamine hydrochloride, pyridine, potassium permanganate, and sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-(2,5-DIMETHOXYPHENYL)-3-METHYL-7-PHENYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it effective against cancer cells . It may also interact with microbial cell membranes, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar compounds include other quinoline derivatives such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Pyrimidoquinoline derivatives: These compounds have shown antitumor and antimicrobial activities.
4-(2,5-DIMETHOXYPHENYL)-3-METHYL-7-PHENYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE stands out due to its unique combination of structural features and biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C25H24N2O4 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
4-(2,5-dimethoxyphenyl)-3-methyl-7-phenyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C25H24N2O4/c1-14-22-23(18-13-17(29-2)9-10-21(18)30-3)24-19(26-25(22)31-27-14)11-16(12-20(24)28)15-7-5-4-6-8-15/h4-10,13,16,23,26H,11-12H2,1-3H3 |
Clave InChI |
KYFDNVNWBPHYJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11315199.png)

![2-(4-chlorophenyl)-8,9-dimethyl-7-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11315206.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-3-chlorobenzamide](/img/structure/B11315209.png)

![6-Bromo-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11315217.png)



![4-[[6-(4-chlorophenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanylmethyl]benzoic acid](/img/structure/B11315245.png)
![2-(3-{[4-(2-Furoyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B11315258.png)
![3-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B11315259.png)

![N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11315272.png)
